An In-Depth Technical Guide to the Structural Analysis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
An In-Depth Technical Guide to the Structural Analysis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Abstract
This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a deep, mechanistic understanding of the analytical process. We will explore the logic behind the strategic application of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section details not only the experimental protocol but also the scientific rationale, ensuring a self-validating and authoritative approach to confirming the molecule's constitution and connectivity.
Introduction: The Significance of the Dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole, or isoxazoline, ring system is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The specific molecule of interest, 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, serves as a versatile synthetic intermediate. The presence of a chlorine atom at the 3-position offers a reactive handle for further functionalization, while the gem-dimethyl group at the 5-position provides steric bulk and influences the ring's conformation.[4] An unambiguous and rigorous structural confirmation is the foundational prerequisite for its use in any subsequent synthetic or biological application.
This guide presents a holistic analytical workflow, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable structural proof, starting from the initial synthesis.
Synthesis and Purification: The First Analytical Control Point
The structural integrity of a final compound is contingent upon the purity of the sample. Therefore, the analytical process begins with a well-defined synthesis and rigorous purification. A common and highly effective method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene.[1][2][5]
For the target molecule, this involves the in situ generation of chloronitrile oxide from a suitable precursor (e.g., dichloroglyoxime or by dehydrohalogenation of a hydroxymoyl chloride) and its reaction with 2-methylpropene.[4][6][7]
Plausible Synthetic Route:
-
Generation of Chloronitrile Oxide: Dichloroformaldoxime is treated with a mild base (e.g., triethylamine or sodium carbonate) in an appropriate solvent like dichloromethane or THF at 0°C to gently generate the reactive chloronitrile oxide intermediate.
-
Cycloaddition: 2-Methylpropene (isobutylene) is bubbled through or added to the solution containing the nitrile oxide. The reaction mixture is stirred at room temperature, allowing the cycloaddition to proceed.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification via column chromatography on silica gel is essential to remove unreacted starting materials and potential side products, yielding the pure dihydroisoxazole.
Expert Insight: The choice of a non-protic solvent is critical to prevent unwanted side reactions with the highly reactive nitrile oxide. Monitoring the reaction by Thin Layer Chromatography (TLC) is a mandatory in-process control to determine the point of complete consumption of the limiting reagent, preventing the formation of degradation products.
Analytical Workflow for Structural Elucidation
A robust structural elucidation relies on a battery of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Figure 1: A logical workflow for the structural elucidation of a novel compound.
Mass Spectrometry (MS): Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the molecule. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Interpretation: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition. Critically, observe the A+2 isotopic peak.
Expected Data and Interpretation
For C₅H₈ClNO, the expected monoisotopic mass of the molecular ion [M]⁺ is 133.0322. The key confirmatory feature is the isotopic pattern of chlorine.[8] Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of approximately 3:1.
| Ion | Calculated Exact Mass | Observed Mass | Interpretation |
| [C₅H₈³⁵ClNO + H]⁺ | 134.0396 | 134.0395 | Molecular ion peak (M+) |
| [C₅H₈³⁷ClNO + H]⁺ | 136.0367 | 136.0366 | A+2 isotope peak, confirming one chlorine atom |
| Relative Intensity | ~3 | : | 1 |
Fragmentation Analysis: Under harder ionization conditions (like Electron Ionization in GC-MS), fragmentation can occur. A primary fragmentation pathway for alkyl halides is the loss of the halogen radical.[9][10] Another common fragmentation is α-cleavage.
-
Loss of Cl•: [M - Cl]⁺ would result in a fragment at m/z ~98.
-
α-Cleavage: Cleavage adjacent to the oxygen or nitrogen can lead to ring-opening and subsequent fragmentation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the absence of starting material functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2980-2850 | C-H stretch (sp³) | Confirms the presence of the methyl and methylene groups. |
| ~1620-1580 | C=N stretch | Characteristic of the isoxazoline ring imine bond. |
| ~1250-1100 | C-O stretch | Associated with the N-O-C single bond within the ring. |
| ~800-600 | C-Cl stretch | Confirms the presence of the chloro-substituent. |
| Absence of: | ||
| ~3500-3200 | O-H or N-H stretch | Confirms absence of hydroxylamine starting material or hydrolysis products. |
| ~1680-1640 | C=C stretch | Confirms absence of the alkene starting material. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon and establishes the connectivity of the molecular framework.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
-
2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. Instrument parameters for HSQC and HMBC should be optimized for typical one-bond (~145 Hz) and long-range (~8 Hz) coupling constants, respectively.[13][14]
1D NMR Analysis (¹H, ¹³C, DEPT-135)
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons.
-
The two methyl groups at C5 are chemically equivalent and should appear as a single sharp singlet, integrating to 6 protons.
-
The two protons on C4 are diastereotopic due to the adjacent chiral (or prochiral) C5 center. They are not chemically equivalent and are expected to couple to each other, appearing as a pair of doublets (an AX system) or, more likely, a more complex AB quartet.
¹³C NMR and DEPT-135: These spectra identify all unique carbons and classify them by the number of attached protons.
-
¹³C: Five distinct carbon signals are expected.
-
DEPT-135: This experiment is crucial for differentiation. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3 and C5) will be absent.
Predicted 1D NMR Data (in CDCl₃)
| Atom Label | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | DEPT-135 Phase |
| CH ₂ (C4) | ~3.1 (AB quartet, 2H) | ~50 | Negative |
| C(CH ₃)₂ (C5) | ~1.5 (singlet, 6H) | ~26 | Positive |
| C3 | - | ~158 | Absent |
| C5 | - | ~90 | Absent |
2D NMR Analysis: Assembling the Framework
2D NMR experiments reveal through-bond correlations, allowing us to piece the molecular fragments together.[15][16]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). A cross-peak between the two diastereotopic protons of the C4 methylene group would be expected, confirming their geminal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹JCH).[13] It provides an unambiguous link between the ¹H and ¹³C assignments.
-
The singlet at ~1.5 ppm will correlate to the carbon at ~26 ppm (the methyl groups).
-
The AB quartet at ~3.1 ppm will correlate to the carbon at ~50 ppm (the methylene group).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons over multiple bonds (²JCH, ³JCH).[13][14]
Figure 2: Key HMBC correlations confirming the molecular structure.
Key HMBC Correlations:
-
From Methyl Protons (H-C5'): A strong correlation to the quaternary C5 carbon (²J) and the methylene C4 carbon (³J). This connects the gem-dimethyl group to the ring.
-
From Methylene Protons (H-C4): Correlations to the quaternary C5 carbon (²J) and the C=N carbon at C3 (²J). This critical correlation links the methylene group to the chloro-substituted carbon, completing the ring structure.
Single-Crystal X-ray Crystallography: The Gold Standard
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact spatial arrangement of atoms in the solid state.[17][18][19]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined. Refine the structural model to achieve the best fit with the experimental data.
Expected Results
The analysis will yield a 3D model of the molecule, confirming the atom connectivity, bond lengths, bond angles, and the ring conformation (typically an envelope or twisted conformation for a dihydroisoxazole ring).[19][20] This provides irrefutable evidence for the proposed structure.
Conclusion
The structural elucidation of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. IR spectroscopy provides a quick check for key functional groups. The core of the elucidation is a comprehensive suite of 1D and 2D NMR experiments, which definitively establishes the atomic connectivity and molecular backbone. Finally, single-crystal X-ray crystallography can provide absolute, three-dimensional structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing research and development.
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